molecular formula C13H20N2 B7905981 1-(2-苯丙基-2-基)哌嗪

1-(2-苯丙基-2-基)哌嗪

货号 B7905981
分子量: 204.31 g/mol
InChI 键: MMUMHCHGKODAIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Phenylpropan-2-yl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Phenylpropan-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylpropan-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 抗抑郁和抗焦虑活性:Kumar 等人(2017 年)合成了 1-(2-苯丙基-2-基)哌嗪的衍生物,并评估了它们的抗抑郁和抗焦虑活性,表明在治疗情绪障碍方面具有潜在用途 (Kumar 等人,2017 年).

  2. 抗癌特性:Gudisela 等人(2017 年)报道了 N-(1-(4-(二苯并[b,f][1,4]噻吩并-11-基)哌嗪-1-基)-1-氧代-3-苯丙基-2-基衍生物的合成,展示了它们对各种人类癌细胞系的有效细胞毒活性,表明在癌症治疗中具有潜在应用 (Gudisela 等人,2017 年).

  3. 抗菌活性:Rajkumar 等人(2014 年)合成了具有显着抗菌和抗真菌活性的 1-(2-苯丙基-2-基)哌嗪衍生物,表明它们作为抗菌剂的潜力 (Rajkumar 等人,2014 年).

  4. 抗肿瘤活性:Yurttaş 等人(2014 年)开发了带有哌嗪酰胺部分的 1,2,4-三嗪衍生物,对乳腺癌细胞表现出有希望的抗增殖作用 (Yurttaş 等人,2014 年).

  5. 抗骨癌活性:Lv 等人(2019 年)探索了涉及 1-(2-苯丙基-2-基)哌嗪及其潜在抗骨癌活性的杂环化合物的合成 (Lv 等人,2019 年).

  6. 可卡因滥用治疗剂:Hsin 等人(2002 年)讨论了源自 1-(2-苯丙基-2-基)哌嗪的长效多巴胺转运蛋白配体的开发,用于治疗可卡因滥用 (Hsin 等人,2002 年).

  7. 抗糖尿病化合物:Le Bihan 等人(1999 年)将哌嗪衍生物鉴定为潜在的抗糖尿病化合物,显示出胰岛素分泌显着增加 (Le Bihan 等人,1999 年).

  8. 乙酰胆碱酯酶抑制剂:Yurttaş 等人(2013 年)合成了对乙酰胆碱酯酶(一种与阿尔茨海默病相关的酶)具有有效抑制活性的噻唑-哌嗪 (Yurttaş 等人,2013 年).

属性

IUPAC Name

1-(2-phenylpropan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(2,12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUMHCHGKODAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzyl-4-(1-methyl-1-phenyl-ethyl)-piperazine (290 mg, 1.0 mmol) was dissolved in ethanol (3 ml), and the solution was mixed with 10% palladium-carbon (60 mg) and stirred at room temperature for 15 hours in an atmosphere of hydrogen. The catalyst was removed by filtering the reaction solution, and the solvent was removed by evaporation under a reduced pressure to obtain crude 4-(1-methyl-1-phenyl-ethyl)-piperazine. The thus obtained crude 4-(1-methyl-1-phenyl-ethyl)-piperazine, 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (310 mg, 1.0 mmol) and potassium carbonate (210 mg, 1.5 mmol) were stirred at room temperature for 14 hours in anhydrous N,N-dimethylformamide (3 ml). The reaction solution was mixed with ethyl acetate and washed with water and saturated brine, the solvent was removed by evaporation under a reduced pressure and then the thus obtained residue was dissolved in dichloromethane. The dichloromethane solution was washed with water and saturated brine and dried with anhydrous sodium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 33 mg (0.076 mmol, 7.7% in yield) of the title compound.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
60 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenylpropan-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Phenylpropan-2-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Phenylpropan-2-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Phenylpropan-2-yl)piperazine
Reactant of Route 5
1-(2-Phenylpropan-2-yl)piperazine
Reactant of Route 6
1-(2-Phenylpropan-2-yl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。